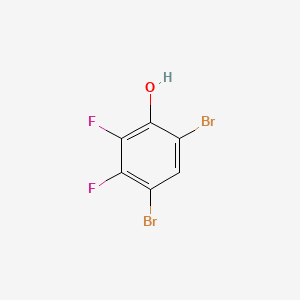
4,6-Dibromo-2,3-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2,3-difluorophenol is an organic compound with the molecular formula C6H2Br2F2O. It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring.
Mechanism of Action
Target of Action
4,6-Dibromo-2,3-difluorophenol is a type of dibromophenol , a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring It’s known that halogenated resorcinols have been of specialized interest in pharmaceutical and agricultural applications .
Mode of Action
The intramolecular hydrogen bonding in the series of 4,6-dihaloresorcinols, which includes this compound, plays a noticeable role in determining the structural and electronic aspects . The presence of halogen substituents in the 4 and 6 positions facilitates the intramolecular hydrogen bonding between hydroxyl hydrogens and the halogen atoms .
Biochemical Pathways
Resorcinol, a related compound, is considered one of the building blocks in the synthesis of biologically and pharmacologically important materials possessing potent antibacterial activities .
Pharmacokinetics
The compound’s molecular weight is 28788400 , which may influence its bioavailability.
Result of Action
It’s known that the intramolecular o–h…x-c bonding greatly stabilizes the anti (a) configuration .
Action Environment
It’s known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,3-difluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 2,3-difluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,3-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like zinc dust and hydrochloric acid or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2,3-difluorophenol or other reduced derivatives.
Scientific Research Applications
4,6-Dibromo-2,3-difluorophenol has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Analytical Chemistry: Used as a reference standard or reagent in analytical methods for the detection and quantification of halogenated phenols
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-fluorophenol
- 4-Bromo-2,5-difluorophenol
- 2-Bromo-4,5-difluorophenol
Uniqueness
4,6-Dibromo-2,3-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects that influence its behavior in various chemical reactions. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4,6-dibromo-2,3-difluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJAVYGPVLJPCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682130 |
Source


|
| Record name | 4,6-Dibromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-65-7 |
Source


|
| Record name | 4,6-Dibromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

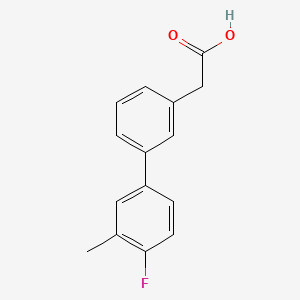
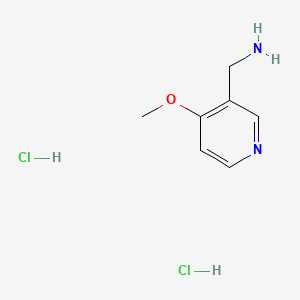
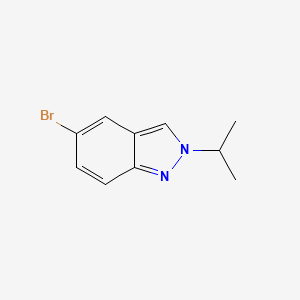
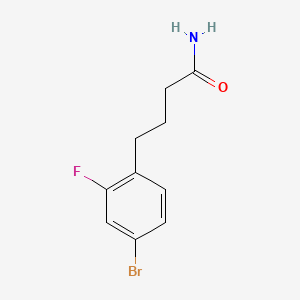
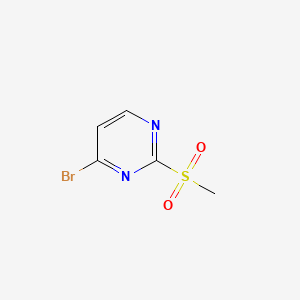
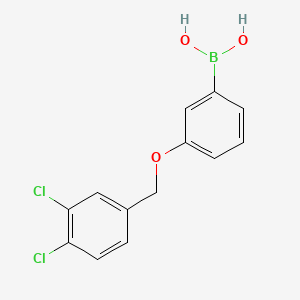
![4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567415.png)
![5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B567416.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
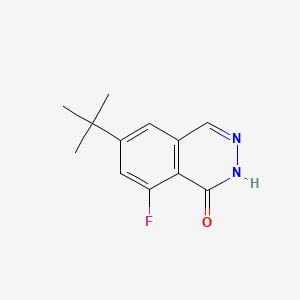
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
